
4-Aminobiphenyl-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobiphenyl-13C6 is a labeled isotopic compound of 4-Aminobiphenyl, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study the behavior of 4-Aminobiphenyl in various chemical and biological systems. 4-Aminobiphenyl itself is an organic compound with the formula C12H11N, known for its historical use in the rubber industry and as an intermediate in dye manufacturing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobiphenyl-13C6 can be synthesized by the reduction of 4-Nitrobiphenyl-13C6. The reduction process typically involves the use of reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst . Another method involves the reaction of 4-Azidobiphenyl-13C6 with diphosphorus tetraiodide in benzene, followed by the addition of water to promote the formation of the amine .
Industrial Production Methods
Due to its carcinogenic properties, the industrial production of 4-Aminobiphenyl has ceased in many countries. for research purposes, this compound is produced in controlled laboratory settings, ensuring minimal exposure and adherence to safety protocols .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobiphenyl-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group in 4-Nitrobiphenyl-13C6 can be reduced to form this compound.
Substitution: It can undergo electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver can oxidize this compound.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products
Oxidation: N-hydroxy-4-aminobiphenyl-13C6.
Reduction: This compound.
Substitution: Various azo compounds depending on the coupling agent used.
Wissenschaftliche Forschungsanwendungen
4-Aminobiphenyl-13C6 is extensively used in scientific research to study the metabolic pathways and carcinogenic mechanisms of 4-Aminobiphenyl. Its applications include:
Wirkmechanismus
4-Aminobiphenyl-13C6 exerts its effects primarily through the formation of DNA adducts. The compound is metabolized in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl-13C6, which can then react with DNA to form adducts . These DNA adducts can cause mutations, leading to chromosomal instability and potentially initiating carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobiphenyl-13C6: A precursor in the synthesis of 4-Aminobiphenyl-13C6.
4-Azidobiphenyl-13C6: Another precursor used in alternative synthetic routes.
Benzidine: A structurally similar aromatic amine known for its carcinogenic properties.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and study in various research applications. Its ability to form DNA adducts makes it a valuable tool in understanding the mechanisms of carcinogenesis and the effects of aromatic amines on biological systems .
Eigenschaften
Molekularformel |
C12H11N |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)aniline |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1+1,2+1,3+1,4+1,5+1,10+1 |
InChI-Schlüssel |
DMVOXQPQNTYEKQ-GEPOPZQUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



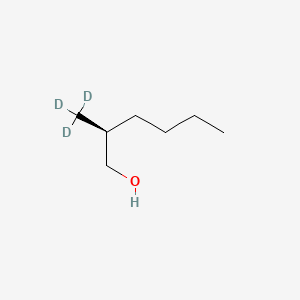
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
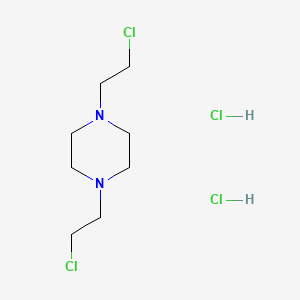

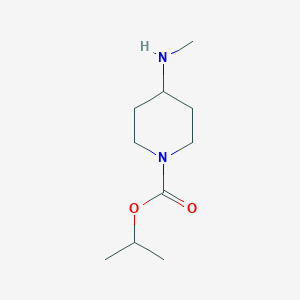

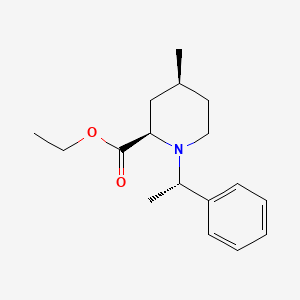

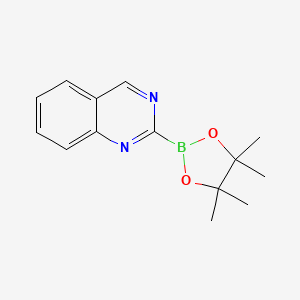
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
